

A Comparative Guide to the Kinase Selectivity of Lck Inhibitor III

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of Lck Inhibitor III (also known as A-770041) with alternative Lck inhibitors. The information presented herein is intended to assist researchers in making informed decisions when selecting kinase inhibitors for their studies.

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor signaling pathway, making it an attractive target for modulating immune responses.[1] Lck Inhibitor III was developed as a selective inhibitor of Lck, demonstrating improved specificity over earlier Src family kinase inhibitors.[1] Understanding the complete kinase selectivity profile of any inhibitor is crucial for interpreting experimental results and anticipating potential off-target effects.

Kinase Selectivity Profiles: A Comparative Analysis

The following tables summarize the available quantitative data on the inhibitory activity of Lck Inhibitor III and two alternative compounds, WH-4-023 and PP2, against a panel of kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Table 1: Kinase Selectivity Profile of Lck Inhibitor III (A-770041)



Kinase	IC50 (nM)	Selectivity vs. Lck
Lck	147	1x
Src	9,100	61.9x
Fgr	14,100	95.9x
Fyn	44,100	300x

Note: Data for Lck Inhibitor III (A-770041) is primarily focused on the Src family of kinases. A broader kinome scan has indicated potential binding to 35 kinases at a 1 μ M concentration, though specific affinities are not publicly detailed.[2]

Table 2: Kinase Selectivity Profile of WH-4-023

Kinase	IC50 (nM)	Selectivity vs. Lck
Lck	2	1x
Src	6	3x
SIK1	10	5x
SIK2	22	11x
SIK3	60	30x
ρ38α	650	>300x
KDR	1,300	>300x

Table 3: Kinase Selectivity Profile of PP2

Kinase	IC50 (nM)	Selectivity vs. Lck
Lck	4	1x
Fyn	5	1.25x
Hck	5	1.25x



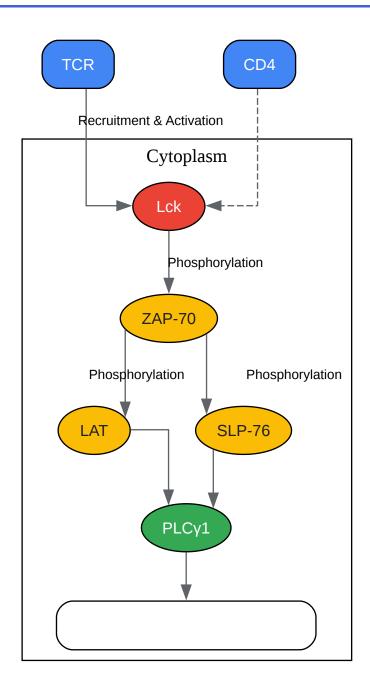


Note: While early reports suggested PP2 was a selective Src family kinase inhibitor, broader kinome profiling has revealed it to be non-selective, inhibiting a wide range of kinases.[3][4]

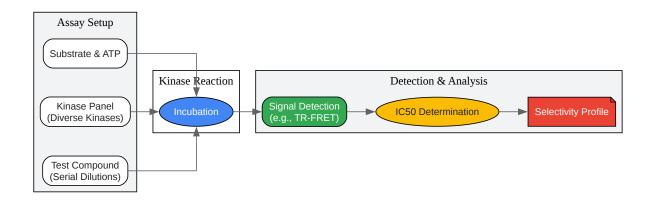
Signaling Pathway Context

The diagram below illustrates the central role of Lck in the T-cell receptor (TCR) signaling cascade, the pathway targeted by these inhibitors.









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